Enhanced mEH Inhibitory Potency Compared to Non-Benzylthio Analogs
In the mEH inhibitor series, benzylthio-substituted acetamides (compounds 12-17) consistently outperform adamantylthio and arylthio analogs. For example, the benzylthioacetamide scaffold achieves IC50 values in the range of 110–250 nM, whereas the adamantylthio derivative (compound 10) shows an IC50 of 20,000 nM, representing a >80-fold loss in potency [1]. This underscores the critical role of the benzylthio group for target engagement, directly relevant to the target compound which retains this essential pharmacophore.
| Evidence Dimension | mEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred from class (benzylthioacetamide) IC50 range: 110–250 nM |
| Comparator Or Baseline | Adamantylthio analog (Compound 10): IC50 = 20,000 nM; Arylthio analog (Compound 11): IC50 = 3,100 nM |
| Quantified Difference | Benzylthio class is >80-fold more potent than adamantylthio analog, and >12-fold more potent than arylthio analog |
| Conditions | Recombinant human mEH inhibition assay (fluorescence-based), purified compounds |
Why This Matters
Confirms the benzylthio group as a potency-essential moiety, meaning any substitute lacking it will be substantially less active in mEH assays.
- [1] Barnych, B., Singh, N., Negrel, S., Zhang, Y., Magis, D., Roux, C., ... & Hammock, B. D. (2020). Development of potent inhibitors of the human microsomal epoxide hydrolase. European Journal of Medicinal Chemistry, 193, 112206. View Source
